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Compound of Interest

Compound Name: Acalabrutinib-d3

Cat. No.: B12373005

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalabrutinib-d3 is the deuterated analogue of Acalabrutinib, a highly selective, second-
generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Acalabrutinib covalently binds to the
Cys481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase
activity. This mechanism of action makes it a crucial therapeutic agent in the treatment of
various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell
lymphoma (MCL). The incorporation of deuterium in place of hydrogen atoms can offer
advantages in drug development, such as improved metabolic stability and pharmacokinetic
profiles.[3] This technical guide provides a comprehensive overview of the known chemical
properties and stability of Acalabrutinib-d3, intended for researchers and professionals in drug
development.

Chemical and Physical Properties

Detailed physicochemical data for Acalabrutinib-d3 is not extensively available in public
literature, with much of the characterization referencing the non-deuterated form, Acalabrutinib.
The following tables summarize the available information.
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Identifier Value Source

4-[8-amino-3-[(2S)-1-(4,4,4-
trideuteriobut-2-

IUPAC Name ynoyl)pyrrolidin-2- [4]
yllimidazo[1,5-a]pyrazin-1-yl]-
N-pyridin-2-ylbenzamide

Molecular Formula C26H20D3N702 [1]

Molecular Weight 468.53 g/mol [1]

Not consistently available;
CAS Number Parent (Acalabrutinib): [51[6]
1420477-60-6

Appearance Crystalline solid [5]
Property Value (for Acalabrutinib) Source
Melting Point >133°C (decomposition) [7]
Boiling Point Data not available

DMSO: ~25 mg/mLEthanol:
~15 mg/mLWater (pH < 3):
- Freely solubleWater (pH > 6):
Solubility i ] _ [5]
Practically insolublel:1
DMSO:PBS (pH 7.2): ~0.5

mg/mL

pKa 3.5and 5.8 [8]

Stability and Storage

Comprehensive stability studies specifically for Acalabrutinib-d3 are not widely published.
However, forced degradation studies on the parent compound, Acalabrutinib, provide valuable
insights into its potential degradation pathways.

Recommended Storage:
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» Solid Form: Store at room temperature in the original container, protected from light and
moisture.[4] Some suppliers recommend storage at +4°C.

e In Solution (e.g., DMSO): Can be stored at -20°C for up to 3 months.[7] Aqueous solutions
are not recommended for storage for more than one day.[5]

Degradation Profile (of Acalabrutinib): Forced degradation studies on Acalabrutinib have shown
it to be susceptible to degradation under the following conditions:

Acidic Conditions: Significant degradation observed.

Alkaline Conditions: Significant degradation observed.

Oxidative Conditions: Susceptible to degradation.

Neutral (Aqueous), Thermal, and Photolytic Conditions: Relatively stable.

Signaling Pathway

Acalabrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key
component of the B-cell receptor (BCR) signaling pathway. This pathway is crucial for B-cell
proliferation, trafficking, chemotaxis, and adhesion. By inhibiting BTK, Acalabrutinib effectively
disrupts these downstream signaling events, leading to apoptosis of malignant B-cells.
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Caption: Acalabrutinib-d3 inhibits BTK, a critical kinase in the B-cell receptor signaling
pathway.
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Experimental Protocols

The following are representative experimental protocols for the analysis of Acalabrutinib, which
can be adapted for Acalabrutinib-d3.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) for Purity and
Quantification

This method is suitable for determining the purity of Acalabrutinib-d3 and for quantifying its
concentration in bulk material or formulations.

Instrumentation:
e HPLC system with a UV detector
e C18 column (e.g., 150 x 4.6 mm, 5 pum particle size)

Reagents:

Acetonitrile (HPLC grade)

Potassium dihydrogen orthophosphate

Water (HPLC grade)

Orthophosphoric acid (for pH adjustment)
Chromatographic Conditions:

o Mobile Phase: A mixture of a phosphate buffer (e.g., 0.1% potassium dihydrogen
orthophosphate) and acetonitrile (e.g., in a 70:30 v/v ratio). The pH of the agueous phase
should be adjusted as needed.

e Flow Rate: 1.0 mL/min

e Column Temperature: Ambient

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b12373005?utm_src=pdf-body
https://www.benchchem.com/product/b12373005?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Detection Wavelength: 294 nm
e Injection Volume: 10 pL
Standard and Sample Preparation:

o Standard Stock Solution: Accurately weigh about 25 mg of Acalabrutinib-d3 reference
standard and dissolve it in a suitable diluent (e.g., mobile phase) in a 50 mL volumetric flask
to obtain a concentration of 500 pg/mL.

o Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a
calibration curve (e.g., 12.5-75 pg/mL).

o Sample Solution: Prepare the test sample at a concentration within the calibration range
using the same diluent.

Analysis: Inject the standard and sample solutions into the HPLC system and record the
chromatograms. The retention time and peak area are used for identification and quantification.
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Caption: General workflow for the RP-HPLC analysis of Acalabrutinib-d3.
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Forced Degradation Study Protocol

This protocol outlines a general procedure for assessing the stability of Acalabrutinib-d3
under various stress conditions.

Methodology:

Acid Degradation: To 1 mL of an Acalabrutinib-d3 stock solution, add 1 mL of 2N HCI. Heat
the solution at 60°C for 30 minutes. Cool and neutralize the solution before analysis.

o Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 2N NaOH. Heat at 60°C for
30 minutes. Cool and neutralize before analysis.

o Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide
(H202). Heat at 60°C for 30 minutes. Cool before analysis.

o Thermal Degradation: Keep the solid Acalabrutinib-d3 in an oven at 105°C for 6 hours.
Dissolve the stressed sample in a suitable diluent for analysis.

» Photolytic Degradation: Expose a solution of Acalabrutinib-d3 to UV light (200 Watt
hours/m?) for 7 days.

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (as described
above) to separate the parent drug from any degradation products. The percentage of
degradation can be calculated by comparing the peak area of the parent drug in the stressed
sample to that in an unstressed control sample.

Conclusion

Acalabrutinib-d3, as a deuterated standard, is a critical tool for the accurate quantification of
Acalabrutinib in biological matrices and for metabolic studies. While specific physicochemical
data for Acalabrutinib-d3 is limited, the information available for the non-deuterated parent
compound provides a strong foundation for its handling, storage, and analysis. The provided
experimental protocols can be adapted to suit specific research needs. Further studies are
warranted to fully characterize the unique properties and stability profile of Acalabrutinib-d3.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12373005?utm_src=pdf-body
https://www.benchchem.com/product/b12373005?utm_src=pdf-body
https://www.benchchem.com/product/b12373005?utm_src=pdf-body
https://www.benchchem.com/product/b12373005?utm_src=pdf-body
https://www.benchchem.com/product/b12373005?utm_src=pdf-body
https://www.benchchem.com/product/b12373005?utm_src=pdf-body
https://www.benchchem.com/product/b12373005?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Acalabrutinib-d3: A Technical Guide to Chemical
Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12373005#acalabrutinib-d3-chemical-properties-and-
stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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